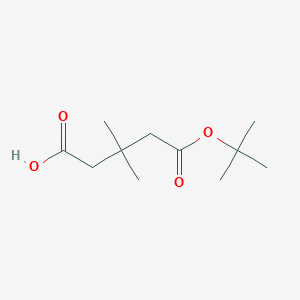

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester

概要

説明

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester: is an organic compound with the molecular formula C11H20O4. It is a derivative of pentanedioic acid, where one of the carboxylic acid groups is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester typically involves the esterification of 3,3-Dimethyl-pentanedioic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl ester group, leading to the formation of carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in:

- Pharmaceutical Development : The compound can be hydrolyzed in vivo to release active drug components, enhancing bioavailability. This property positions it as a potential prodrug candidate, particularly for drugs requiring controlled release mechanisms.

- Agrochemicals : Its reactive sites allow for the formation of derivatives that can be used in agricultural chemicals, including herbicides and insecticides .

Medicinal Chemistry

In medicinal chemistry, the compound's prodrug potential is significant. The ester group can be hydrolyzed enzymatically or non-enzymatically to yield the corresponding carboxylic acid, which may have therapeutic effects. This property is particularly useful for enhancing the lipophilicity of compounds that otherwise exhibit low membrane permeability .

Case Study: Prodrug Formulations

Research indicates that esters like this compound can improve drug delivery by masking hydrophilic moieties, thus increasing lipophilicity and facilitating passive diffusion across cell membranes .

Industrial Applications

The compound is also employed in the production of polymers and resins. Its unique structural features impart desirable properties such as flexibility and durability to final products. In industrial settings, continuous flow processes are often utilized to enhance efficiency during production.

作用機序

The mechanism of action of 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester primarily involves its hydrolysis to release the active carboxylic acid. This hydrolysis can occur under physiological conditions, making it a useful prodrug. The released carboxylic acid can then interact with its molecular targets, which may include enzymes or receptors, to exert its biological effects.

類似化合物との比較

- 3,3-Dimethyl-pentanedioic acid dimethyl ester

- Hexadecanedioic acid mono-tert-butyl ester

- Pentanedioic acid, 3,3-dimethyl-, dimethyl ester

Comparison: 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity. Compared to its dimethyl ester counterpart, the mono-tert-butyl ester is more resistant to hydrolysis, making it suitable for applications requiring stability under acidic or basic conditions.

生物活性

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester, also known as a derivative of dimethyl malonate, is a compound of interest in various fields including medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, making it a subject of research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pentanedioic acid backbone with tert-butyl ester functionality at one end, which significantly influences its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which can contribute to oxidative stress in biological systems.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from damage due to oxidative stress or excitotoxicity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Radical Scavenging : The presence of functional groups in the ester enhances its capacity to donate electrons, effectively neutralizing free radicals.

- Enzyme Interaction : The structural characteristics allow it to fit into enzyme active sites, inhibiting their function. This is particularly relevant in drug metabolism where it can alter the pharmacokinetics of co-administered drugs.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

-

Antioxidant Activity :

- A study demonstrated that the compound exhibited significant DPPH radical scavenging activity, which is a common assay for evaluating antioxidant potential. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid .

- Enzyme Inhibition Studies :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the application and implications of this compound in biological systems:

- Case Study 1 : A study on diabetic rats showed that administration of the compound improved glucose tolerance and reduced oxidative stress markers compared to untreated controls .

- Case Study 2 : In a neurodegenerative disease model, the compound was shown to enhance cognitive function by reducing neuroinflammation and apoptosis in neuronal cells .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

特性

IUPAC Name |

3,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)15-9(14)7-11(4,5)6-8(12)13/h6-7H2,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGKSQFJNXGNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。